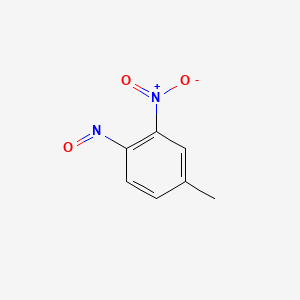

Benzene, 4-methyl-2-nitro-1-nitroso-

Description

Contextual Significance of Nitroso and Nitro Aromatic Compounds in Contemporary Chemical Science

Nitro and nitroso aromatic compounds are foundational pillars in the field of organic chemistry, valued for their versatile reactivity and wide-ranging applications. at.uaaquigenbio.com The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups, a property that profoundly influences the reactivity of the aromatic ring to which it is attached. This electronic effect deactivates the ring towards electrophilic aromatic substitution and facilitates nucleophilic aromatic substitution, making nitroaromatics crucial intermediates in synthesis. ijcrcps.com They are precursors for a vast array of functional groups, most notably amines via reduction, which are essential in the production of dyes, pharmaceuticals, and agrochemicals. aquigenbio.comsolubilityofthings.com

Aromatic C-nitroso compounds (–N=O), are highly reactive species that serve as versatile building blocks in organic synthesis. at.uaresearchgate.net They are known to participate in a variety of transformations, including hetero-Diels-Alder reactions and condensations with active methylene (B1212753) compounds, to form complex nitrogen-containing molecules. wikipedia.orgwikipedia.org This reactivity makes them valuable in the synthesis of heterocyclic compounds and natural product building blocks. at.ua Furthermore, nitrosoarenes are notable for their monomer-dimer equilibrium, a phenomenon that provides a model for studying chemical dynamics and solid-state reactions. at.uawikipedia.org The unique properties of both nitro and nitroso groups ensure their continued relevance in fields from materials science to medicinal chemistry. aquigenbio.comrsc.org

Evolution of Research Themes Pertaining to Multi-substituted Aromatic Systems

The study of multi-substituted aromatic systems has evolved from establishing foundational principles of reactivity to developing highly sophisticated and selective synthetic methodologies. Early research focused on understanding the directing effects of various substituents on electrophilic aromatic substitution (EAS). stackexchange.comlibretexts.org The interplay between activating and deactivating groups, as well as ortho-, para-, and meta-directing influences, formed the bedrock of predictive organic chemistry. masterorganicchemistry.comlibretexts.org For a disubstituted benzene (B151609), the outcome of a substitution reaction depends on the combined electronic and steric effects of the existing groups. stackexchange.comjove.com If the directing effects reinforce each other, a single major product is often formed; if they oppose, the more strongly activating group typically dictates the position of the incoming electrophile. stackexchange.commasterorganicchemistry.com

Contemporary research has shifted towards the creation of novel, efficient, and highly selective methods for synthesizing polysubstituted arenes. rsc.org Recognizing that these molecules are core structures in pharmaceuticals, natural products, and functional materials, modern synthetic chemistry seeks to overcome the limitations of classical EAS. rsc.orgtandfonline.com This has led to the development of organocatalytic benzannulation reactions and transition-metal-catalyzed cross-coupling reactions, which allow for the precise and flexible construction of complex aromatic architectures under mild conditions. rsc.org The focus has moved from merely predicting outcomes based on inherent substituent properties to designing catalytic systems that can control reactivity and regioselectivity, enabling the synthesis of previously inaccessible, highly functionalized aromatic compounds.

Structure

3D Structure

Propriétés

Numéro CAS |

6971-33-1 |

|---|---|

Formule moléculaire |

C7H6N2O3 |

Poids moléculaire |

166.13 g/mol |

Nom IUPAC |

4-methyl-2-nitro-1-nitrosobenzene |

InChI |

InChI=1S/C7H6N2O3/c1-5-2-3-6(8-10)7(4-5)9(11)12/h2-4H,1H3 |

Clé InChI |

UORRERBFSRQJHQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)N=O)[N+](=O)[O-] |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry for Benzene, 4 Methyl 2 Nitro 1 Nitroso

Regioselective Nitration Strategies for Methyl-substituted Benzenes

The foundational step in synthesizing the target molecule involves the controlled nitration of a methyl-substituted benzene (B151609), typically toluene (B28343). The goal is to introduce nitro groups at specific positions relative to the methyl group, which acts as an ortho-, para-director.

Electrophilic Aromatic Nitration Mechanisms and Controlling Factors

Electrophilic aromatic nitration is a cornerstone of organic synthesis for producing nitroaromatic compounds. The process typically involves the reaction of an aromatic ring with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

The mechanism proceeds in two main steps:

Formation of the nitronium ion: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the linear and highly reactive nitronium ion.

Electrophilic attack and rearomatization: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

For methyl-substituted benzenes like toluene, the methyl group is an activating, ortho-, para-directing group. This is due to a combination of inductive effects (electron donation through the sigma bond) and hyperconjugation, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Controlling the regioselectivity of the nitration of toluene is crucial. While conventional nitration with mixed acid yields a mixture of isomers, with 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481) being the major products, achieving high selectivity for a particular isomer often requires modified conditions. uncw.edu Factors influencing the ortho-to-para ratio include the reaction temperature, the nature of the nitrating agent, and the presence of catalysts. For instance, nitrations using preformed nitronium salts like NO₂⁺BF₄⁻ in polar solvents tend to favor the ortho isomer, while reactions in chlorinated solvents often result in a lower ortho-to-para ratio. nih.gov

Further nitration of mononitrotoluene to dinitrotoluene also requires careful control of reaction conditions. The nitration of 4-nitrotoluene with a mixed acid of nitric and sulfuric acids can yield 2,4-dinitrotoluene (B133949) in high purity (up to 96%). nih.govcofferxm.com Alternative methods, such as nitration with NO₂/O₂ in the presence of a zeolite catalyst, have also been explored to improve yield and regioselectivity. researchgate.net

| Precursor | Nitrating Agent | Catalyst/Solvent | Major Product(s) | Yield (%) | Reference(s) |

| Toluene | HNO₃ / H₂SO₄ | - | 2-Nitrotoluene, 4-Nitrotoluene | - | uncw.edu |

| 4-Nitrotoluene | HNO₃ / H₂SO₄ | - | 2,4-Dinitrotoluene | 96 | nih.gov |

| Toluene | NO₂⁺BF₄⁻ | Dichloromethane | 2-Nitrotoluene, 4-Nitrotoluene | - | nih.gov |

| Toluene | NO₂ / O₂ | Hβ-CH₃SO₃H | 2,4-Dinitrotoluene | 89.4 | researchgate.net |

Oxidation of Arylamines as Precursors to Nitro Compounds

An alternative route to nitroaromatic compounds is the oxidation of the corresponding arylamines. This method can be particularly useful when direct nitration is problematic due to the presence of sensitive functional groups or when a specific isomer is desired that is not easily accessible through direct nitration.

The synthesis of 4-methyl-2-nitroaniline (B134579), a key precursor for the target molecule, often starts from p-toluidine (B81030) (4-methylaniline). guidechem.com A common strategy involves protecting the highly activating amino group to control the regioselectivity of the subsequent nitration. rsc.org For example, the amino group of p-toluidine can be acetylated to form N-acetyl-p-toluidine. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled nitration. Nitration of N-acetyl-p-toluidine with mixed acid, followed by hydrolysis of the protecting group, yields 4-methyl-2-nitroaniline. rsc.org

More direct approaches for the synthesis of 4-methyl-2-nitroaniline have also been developed. One method involves the amino protection of 4-methylaniline with ethyl chloroformate to generate N-(p-toluene) ethyl carbamate. This intermediate is then reacted with a nitroso-containing compound, such as tert-butyl nitrite (B80452), in the presence of an oxidant and a copper salt catalyst, followed by hydrolysis to yield the final product. patsnap.comchemicalbook.com

The oxidation of an amino group to a nitro group can also be achieved directly using various oxidizing agents. While this is a common method for preparing nitrosobenzene (B162901) from aniline (B41778), its application in the synthesis of more complex nitroanilines requires careful selection of reagents to avoid side reactions. wikipedia.org

| Starting Material | Reagents | Key Steps | Product | Yield (%) | Reference(s) |

| p-Toluidine | 1. Acetic anhydride2. HNO₃ / H₂SO₄3. KOH / H₂O, Ethanol | Acetylation, Nitration, Hydrolysis | 4-Methyl-2-nitroaniline | - | rsc.org |

| p-Toluidine | 1. p-Toluenesulfonyl chloride2. HNO₃3. H₂SO₄ | Acylation, Nitration, Hydrolysis | 4-Methyl-2-nitroaniline | - | guidechem.com |

| 4-Methylaniline | 1. Ethyl chloroformate2. tert-Butyl nitrite, CuSO₄, Air3. Hydrolysis | Amino protection, Nitration, Hydrolysis | 4-Methyl-2-nitroaniline | 70-74 | patsnap.com |

Selective Nitrosation Techniques for Aromatic Systems

The final step in the synthesis of Benzene, 4-methyl-2-nitro-1-nitroso- involves the introduction of a nitroso group onto the aromatic ring of a suitable precursor, such as 4-methyl-2-nitroaniline.

Generation and Reactivity of Nitrosating Species

Nitrosation reactions involve the introduction of a nitroso group (-NO) into a molecule. The active electrophile in these reactions is typically the nitrosonium ion (NO⁺) or a carrier of it. Various reagents can be used to generate nitrosating species. A common method is the acidification of a nitrite salt, such as sodium nitrite (NaNO₂), which forms nitrous acid (HNO₂). In the presence of a strong acid, nitrous acid is protonated and loses water to form the nitrosonium ion.

Other nitrosating agents include:

Nitrosyl halides (XNO): Such as nitrosyl chloride (ClNO) and nitrosyl bromide (BrNO).

Dinitrogen trioxide (N₂O₃): Formed from the reaction of nitric oxide (NO) with dinitrogen tetroxide (N₂O₄).

Nitrosonium salts: Such as nitrosonium tetrafluoroborate (B81430) (NO⁺BF₄⁻), which is a stable and powerful nitrosating agent.

The reactivity of the nitrosating species and the outcome of the reaction depend on the substrate and the reaction conditions. For instance, the nitrosation of secondary amines typically yields stable N-nitrosamines, while primary aromatic amines react to form diazonium salts, which can then be used in various substitution reactions.

Approaches for Direct C-Nitrosation on Substituted Benzenes

Direct C-nitrosation, the introduction of a nitroso group directly onto a carbon atom of an aromatic ring, generally requires an activated aromatic system. Phenols and tertiary aromatic amines are particularly susceptible to electrophilic attack by the relatively weak nitrosonium ion.

For less activated systems, such as methyl-substituted benzenes, more potent nitrosating agents are often necessary. The use of nitrosonium tetrafluoroborate (NO⁺BF₄⁻) in a non-coordinating solvent like acetonitrile (B52724) has been shown to be effective for the direct nitrosation of polymethyl-substituted benzenes.

A plausible synthetic route to Benzene, 4-methyl-2-nitro-1-nitroso- would involve the diazotization of the precursor 4-methyl-2-nitroaniline. In this process, the amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium group can then be replaced by a variety of substituents through Sandmeyer-type reactions. However, the direct conversion of a diazonium group to a nitroso group is not a standard transformation.

A more likely pathway is the oxidation of the arylamine precursor. While the oxidation of anilines often leads to nitro compounds, under specific conditions, it is possible to isolate the intermediate nitroso compound. For example, the oxidation of aniline with peroxymonosulfuric acid (Caro's acid) can yield nitrosobenzene. wikipedia.org Applying similar controlled oxidation conditions to 4-methyl-2-nitroaniline could potentially yield the target molecule.

Another approach is the electrophilic ipso-substitution of a trimethylsilyl-substituted benzene derivative with a nitrosating agent like NOBF₄. researchgate.net This would involve the synthesis of a silylated precursor.

Green Chemistry Principles in Nitroso-Nitro Synthesis

Traditional methods for the synthesis of nitro and nitroso compounds often rely on harsh reagents, such as strong acids, and can generate significant amounts of hazardous waste. In recent years, there has been a growing interest in developing more environmentally benign, or "green," synthetic methodologies.

Key principles of green chemistry applicable to nitroso-nitro synthesis include:

Use of safer solvents and reagents: This includes replacing hazardous organic solvents with water or solvent-free conditions. For instance, the synthesis of N-nitroso compounds from secondary amines has been achieved using tert-butyl nitrite under solvent-free conditions. rsc.org

Catalysis: The use of catalysts can improve reaction efficiency and reduce waste. Heteropolyacids in combination with hydrogen peroxide have been used for the oxidation of aniline to nitrosobenzene, offering a more environmentally friendly alternative to traditional oxidizing agents. at.ua Zeolites have also been explored as catalysts to improve the regioselectivity of nitration reactions, potentially reducing the formation of unwanted isomers and simplifying purification processes. uncw.edu

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of renewable feedstocks: While not yet widely implemented for this class of compounds, research into bio-based starting materials is an ongoing area of green chemistry.

The development of solid-supported reagents and microwave-assisted reactions are other areas of research aimed at making the synthesis of nitro and nitroso compounds safer and more sustainable.

Multi-step Synthetic Sequences for Complex Aromatic Systems

The generation of complex aromatic systems like Benzene, 4-methyl-2-nitro-1-nitroso- is a prime example of a synthesis that mandates a multi-step sequence. The relative positioning of the methyl (CH₃), nitro (NO₂), and nitroso (NO) groups cannot be achieved in a single step from a simple precursor like toluene due to the governing rules of electrophilic aromatic substitution. libretexts.orglibretexts.org For instance, the methyl group is an ortho-, para-director, while the nitro and nitroso groups are meta-directors. libretexts.orgyoutube.com A direct three-step electrophilic substitution on toluene would not yield the desired 1,2,4-substitution pattern.

Therefore, a more strategic pathway is employed, which typically begins with a precursor that already contains some of the required functionality in the correct positions. A common and logical precursor for this synthesis is 2,4-dinitrotoluene. nih.gov This starting material establishes the crucial 1,2,4-substitution pattern of the methyl and two nitrogen-containing functional groups. The synthetic challenge then becomes the selective chemical transformation of one of the nitro groups into a nitroso group. This is achieved through a sequence of selective reduction followed by a controlled oxidation, a common strategy in the synthesis of complex substituted benzenes. libretexts.orgyoutube.com

Sequential Functionalization Strategies

Sequential functionalization is critical for transforming 2,4-dinitrotoluene into the target compound. The strategy hinges on the differential reactivity of the two nitro groups on the precursor and the ability to control the oxidation state of the resulting functional groups. The process involves two main stages: selective reduction and controlled oxidation.

First, one of the two nitro groups in 2,4-dinitrotoluene is selectively reduced to an amino group (NH₂) to form the key intermediate, 4-methyl-2-nitroaniline. nih.gov The selective reduction of one nitro group in a polynitrated aromatic compound is a well-established, albeit challenging, transformation. Reagents such as hydrogen sulfide (B99878) in aqueous or alcoholic ammonia (B1221849) (a Zinin reduction) can often achieve this selectivity. stackexchange.com The choice of reducing agent is crucial to avoid the reduction of both nitro groups. In the case of 2,4-dinitrotoluene, the nitro group at the 4-position is often preferentially reduced due to steric and electronic factors, but conditions can be found to favor the formation of the desired 2-amino intermediate. stackexchange.com

The second stage is the controlled oxidation of the amino group in the 4-methyl-2-nitroaniline intermediate to a nitroso group. This step must be carefully managed to prevent over-oxidation to the nitro group, which would regenerate a dinitrotoluene derivative. researchgate.net A variety of oxidizing agents have been employed for the conversion of aromatic amines to nitroso compounds, including hydrogen peroxide (H₂O₂) with catalysts like molybdenum or tungsten salts, and peroxyacids such as m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgscispace.com The reaction temperature can be a critical factor in determining selectivity; lower temperatures often favor the formation of the nitrosoarene, whereas higher temperatures can lead to the nitro compound. scispace.com For example, the oxidation of anilines with potassium peroxymonosulfate (B1194676) (Oxone®) is an effective method for preparing nitrosobenzenes. researchgate.net

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Selective Reduction | H₂S in aqueous NH₃ (Zinin Reduction) | Conversion of one NO₂ group to an NH₂ group to form the key amine intermediate. |

| 2 | Controlled Oxidation | H₂O₂ with Mo/W catalyst; m-CPBA; Potassium Peroxymonosulfate (Oxone®) | Selective oxidation of the NH₂ group to the target NO group without over-oxidizing to NO₂. |

Role of Intermediates in Reaction Pathways

The success of the synthetic sequence relies heavily on the properties and reactivity of the intermediates. In this pathway, 2,4-dinitrotoluene and 4-methyl-2-nitroaniline are the most significant.

2,4-Dinitrotoluene serves as the foundational precursor, providing the required substitution pattern that is difficult to construct through sequential electrophilic additions. nih.govchemicalbook.com The presence of two electron-withdrawing nitro groups deactivates the aromatic ring, but their distinct chemical environments (one ortho to the methyl group, the other para) allow for selective chemical manipulation. The selective reduction of one of these groups is the key to advancing the synthesis. stackexchange.com

4-Methyl-2-nitroaniline is the pivotal intermediate in this pathway. nih.govchemicalbook.com Its formation is the turning point of the synthesis, converting a reduction step into a subsequent oxidation sequence. The amino group is an activating, ortho-, para-directing group, which fundamentally changes the reactivity of the aromatic ring compared to the precursor. More importantly, the primary aromatic amine functionality is the direct precursor to the desired nitroso group via controlled oxidation. mdpi.comacs.org During this oxidation, an aryl hydroxylamine (B1172632) (Ar-NHOH) is often formed as a transient, unstable intermediate. nih.govresearchgate.net This hydroxylamine is readily oxidized further to the nitroso compound. The ability to isolate the amine and subject it to specific oxidizing conditions is what allows for the formation of the final product. nih.gov

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | Starting precursor that establishes the correct 1,2,4-substitution pattern. Allows for selective reduction. |

| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | Pivotal intermediate containing the amine group, which is the direct precursor to the target nitroso group via oxidation. |

| Aryl Hydroxylamine Derivative | C₇H₈N₂O₃ | Transient intermediate formed during the oxidation of 4-methyl-2-nitroaniline to the final nitroso product. |

Mechanistic Elucidation of Reactions Involving Benzene, 4 Methyl 2 Nitro 1 Nitroso

Electron Transfer Processes in Nitroso and Nitro Aromatic Systems

The presence of both nitro (-NO₂) and nitroso (-NO) groups makes Benzene (B151609), 4-methyl-2-nitro-1-nitroso- particularly susceptible to electron transfer reactions. These processes are fundamental to its redox chemistry and are initiated by the transfer of single electrons to form radical intermediates. nih.gov

Nitroaromatic compounds are known to accept an electron into their low-lying π* molecular orbitals to form radical anions. nih.gov This single-electron reduction is a critical first step in many of their metabolic and chemical transformations. nih.gov For Benzene, 4-methyl-2-nitro-1-nitroso-, the electron-withdrawing nature of both the nitro and nitroso groups facilitates this process. The initial reduction typically involves the nitro group, which is a powerful oxidant, to form a nitro radical anion. nih.govresearchgate.net

The formation of the radical anion can be represented as: Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻

This nitrobenzene (B124822) radical anion, or nitrobenzenide, is a relatively stable intermediate. nih.gov Its stability allows it to participate in several subsequent transformations. In the presence of oxygen, the electron can be transferred back to O₂, regenerating the parent nitroaromatic compound and forming a superoxide (B77818) radical in what is known as a futile cycle. researchgate.net The radical anion can also undergo disproportionation reactions to yield the corresponding nitroso compound. researchgate.net

| Transformation Pathway | Description | Key Intermediates |

| Redox Cycling | Reversible one-electron transfer between the nitroaromatic and an electron donor, often followed by reaction with molecular oxygen. | Nitro radical anion ([Ar-NO₂]•⁻), Superoxide (O₂•⁻) |

| Dismutation | Two radical anions react, with one being oxidized back to the parent compound and the other being reduced further. | Nitro radical anion, Nitroso compound |

| Dimerization | The radical anion can dimerize, particularly in aprotic media, leading to the formation of stable dimeric species. researchgate.net | Nitro radical anion |

The redox chemistry of aromatic nitro and nitroso compounds involves a stepwise reduction pathway. These compounds serve as intermediates on the redox scale between the fully oxidized nitro state and the fully reduced amino state. at.uabritannica.com The reduction of a nitro group to an amine is a six-electron process that proceeds through several stable intermediates.

The generally accepted pathway for the reduction of an aromatic nitro compound is as follows:

Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

This pathway highlights the central role of nitroso compounds and hydroxylamines as key intermediates. researchgate.net Nitrosobenzene (B162901), for instance, is reversibly reduced electrochemically to phenylhydroxylamine. nih.gov Each step in this sequence involves the transfer of electrons and protons. The interconversion between these species is fundamental to their chemical and biological activity. For example, cyclic hydroxylamines can be oxidized by various reactive oxygen species (ROS) to form a stable nitroxyl (B88944) radical, demonstrating the reversible nature of these redox couples. researchgate.net In alkaline solutions, reactions between aromatic nitro compounds and hydroxylamines can lead to the formation of the corresponding aromatic nitroso compound, which can then undergo further reactions like dimerization to form azoxy compounds. rsc.org

Nucleophilic and Electrophilic Reactivity Studies

The electronic properties of the nitro and nitroso groups profoundly influence the reactivity of the aromatic ring and the functional groups themselves. These strong electron-withdrawing groups deactivate the ring toward electrophilic attack while activating it for nucleophilic substitution. wikipedia.org

The nitroso group (-N=O) is structurally similar to the carbonyl group in aldehydes and can undergo nucleophilic addition at the nitrogen atom. at.ua This reactivity allows nitroso compounds to participate in the synthesis of a diverse range of products, including various heterocyclic compounds.

The nitro group itself is generally unreactive toward nucleophiles. However, its powerful electron-withdrawing effect is crucial for activating the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, the nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the substitution of a leaving group. researchgate.net

In electrophilic aromatic substitution (EAS), the substituents on the benzene ring dictate the position of the incoming electrophile. The reactivity of Benzene, 4-methyl-2-nitro-1-nitroso- is determined by the cumulative directing effects of the methyl, nitro, and nitroso groups.

Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to its positive inductive and hyperconjugation effects. youtube.comlibretexts.org

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its strong negative inductive and resonance effects, which withdraw electron density from the ring, particularly from the ortho and para positions. chemguide.co.ukquora.comyoutube.com

Nitroso Group (-NO): Similar to the nitro group, the nitroso group is also deactivating and meta-directing.

In Benzene, 4-methyl-2-nitro-1-nitroso-, the ring is heavily deactivated by the two meta-directing nitro and nitroso groups. The activating methyl group directs to its ortho and para positions. However, the powerful deactivating influence of the nitro and nitroso groups dominates. Therefore, any further electrophilic substitution would be significantly slower than on benzene and would be expected to occur at the position that is meta to both the nitro and nitroso groups. libretexts.orgchemguide.co.uk

| Substituent | Electronic Effect | Directing Influence (for EAS) |

| -CH₃ (Methyl) | Electron-donating (+I, Hyperconjugation) | ortho, para |

| -NO₂ (Nitro) | Electron-withdrawing (-I, -M) | meta |

| -NO (Nitroso) | Electron-withdrawing (-I, -M) | meta |

Conversely, the strong electron-withdrawing properties of the nitro and nitroso groups activate the ring for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to them. nih.gov

Intramolecular Rearrangements and Tautomerism Dynamics

Aromatic nitroso compounds can potentially undergo intramolecular rearrangements and exist in tautomeric forms. The most common form is nitroso-oxime tautomerism. embibe.com This equilibrium involves the migration of a proton from an α-carbon to the oxygen atom of the nitroso group, forming an oxime.

R₂CH-N=O (Nitroso form) ⇌ R₂C=N-OH (Oxime form)

This tautomerism is generally favorable, with the equilibrium lying far to the right, favoring the more stable oxime form. embibe.comyoutube.com However, a critical condition for this rearrangement is the presence of a hydrogen atom on the carbon adjacent (the α-carbon) to the nitroso group. rsmraiganj.in In Benzene, 4-methyl-2-nitro-1-nitroso-, the nitroso group is bonded directly to a carbon atom of the aromatic ring, which does not have an α-hydrogen. Therefore, this compound cannot undergo the classic nitroso-oxime tautomerism. The nitroso form is stable only when there is no α-hydrogen atom. rsmraiganj.in

While classic tautomerism is not observed, nitroaromatic compounds can participate in other types of intramolecular reactions, such as intramolecular redox reactions and photorearrangements under specific conditions. cornell.edu For instance, certain ortho-substituted nitrobenzenes are known to undergo intramolecular hydrogen abstraction or cycloaddition reactions upon photochemical excitation. cornell.edu

Kinetic and Thermodynamic Parameters of Associated Reactions

The reaction pathway for the catalytic hydrogenation of 2,4-dinitrotoluene (B133949) to 2,4-toluenediamine is complex, involving a series of simultaneous and consecutive reactions with several stable intermediates. utwente.nl These include 4-hydroxylamino-2-nitrotoluene, 2-amino-4-nitrotoluene, and 4-amino-2-nitrotoluene. utwente.nl The reaction rates are influenced by temperature, pressure, and the nature of the catalyst. mdpi.com

| Parameter | Description | Typical Range of Study for DNT Hydrogenation |

|---|---|---|

| Temperature | Influences reaction rates and selectivity. | 308–357 K mdpi.com |

| Pressure | Affects hydrogen availability and reaction rates. | Up to 4 MPa mdpi.com |

| Catalyst | Determines the reaction pathway and efficiency. | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel mdpi.com |

Specific activation energies for the elementary reaction steps involving "Benzene, 4-methyl-2-nitro-1-nitroso-" are not readily found in the reviewed literature. Computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms and activation barriers for the reduction of similar nitroaromatic compounds, such as nitrobenzene. These studies provide insights into the energetics of the individual steps, including the formation of nitrosobenzene and its subsequent hydrogenation. However, direct experimental or computational data for the 4-methyl-2-nitro-1-nitrosobenzene intermediate is scarce.

Catalytic Mechanisms in Transformations of Nitroaromatics

The catalytic hydrogenation of nitroaromatics is generally understood to proceed through a series of reduction steps on the surface of a metal catalyst, typically palladium or platinum. The generally accepted mechanism involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group.

The catalytic cycle can be broadly described as follows:

Adsorption: The nitroaromatic compound (e.g., DNT) and hydrogen adsorb onto the catalyst surface.

Hydrogen Activation: Molecular hydrogen dissociates into atomic hydrogen on the metal surface.

Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated by the adsorbed hydrogen atoms. This is where "Benzene, 4-methyl-2-nitro-1-nitroso-" would be formed as an intermediate.

Desorption: The final product (e.g., TDA) desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Computational and Theoretical Investigations of Benzene, 4 Methyl 2 Nitro 1 Nitroso

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties derived from the principles of quantum mechanics. For Benzene (B151609), 4-methyl-2-nitro-1-nitroso-, these methods elucidate its electronic landscape and energetic stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and thermodynamic stability of organic compounds. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

For Benzene, 4-methyl-2-nitro-1-nitroso-, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles. The presence of three different substituents on the benzene ring (methyl, nitro, and nitroso groups) creates steric and electronic effects that influence the final geometry. The nitro and nitroso groups are strongly electron-withdrawing, while the methyl group is weakly electron-donating. DFT studies on similar nitroaromatic compounds show that bulky ortho substituents can cause the nitro group to twist out of the plane of the benzene ring to relieve steric strain. nih.gov For instance, in 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9°. nih.gov Similar calculations for Benzene, 4-methyl-2-nitro-1-nitroso- would precisely quantify the orientation of the nitro and nitroso groups relative to the methyl-substituted ring, which is crucial for understanding its crystal packing and intermolecular interactions.

The stability of the molecule is assessed by calculating its total electronic energy and thermodynamic properties like the heat of formation. These calculations provide a quantitative measure of the molecule's stability relative to its isomers or related compounds.

Interactive Table: Predicted Geometrical Parameters for Benzene, 4-methyl-2-nitro-1-nitroso- using DFT

| Parameter | Predicted Value | Description |

| C-N (Nitro) Bond Length | ~1.45 Å | The distance between the ring carbon and the nitrogen of the nitro group. |

| C-N (Nitroso) Bond Length | ~1.44 Å | The distance between the ring carbon and the nitrogen of the nitroso group. at.ua |

| N-O (Nitro) Bond Length | ~1.23 Å | The average distance between the nitrogen and oxygen atoms of the nitro group. |

| N=O (Nitroso) Bond Length | ~1.22 Å | The distance between the nitrogen and oxygen atoms of the nitroso group. at.ua |

| Dihedral Angle (NO₂) | 10-20° | The twist angle of the nitro group relative to the benzene ring plane. |

| Dihedral Angle (NO) | 5-15° | The twist angle of the nitroso group relative to the benzene ring plane. |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.

For Benzene, 4-methyl-2-nitro-1-nitroso-, the presence of two strong electron-withdrawing groups (nitro and nitroso) is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. researchgate.net The LUMO is likely to be distributed over the nitro and nitroso groups and the aromatic ring. uwosh.edu Conversely, the HOMO would be primarily located on the benzene ring. The methyl group, being electron-donating, would slightly raise the energy of the HOMO compared to an unsubstituted nitro-nitroso-benzene. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net This analysis suggests that Benzene, 4-methyl-2-nitro-1-nitroso- would be susceptible to nucleophilic aromatic substitution reactions.

Interactive Table: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Implication for Reactivity |

| HOMO Energy | -8.5 to -9.5 | Indicates electron-donating capability. |

| LUMO Energy | -2.0 to -3.0 | Indicates electron-accepting capability; low value suggests high electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational dynamics and non-covalent intermolecular interactions.

For Benzene, 4-methyl-2-nitro-1-nitroso-, an MD simulation would track the rotational dynamics of the nitro and nitroso groups. These simulations can reveal the preferred orientations of these functional groups in a solvent or crystal environment and the energy barriers for their rotation. Furthermore, MD is invaluable for studying how multiple molecules of the compound interact with each other. It can predict how they would pack in a crystal lattice, identifying key intermolecular forces like van der Waals interactions and dipole-dipole interactions that govern the solid-state structure. buodisha.edu.in The simulation can also calculate properties like the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule, providing a picture of the local structure in a liquid state.

Prediction of Spectroscopic Signatures via Theoretical Methods

Computational methods can accurately predict various spectroscopic properties, which is crucial for identifying and characterizing a compound. DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching or bending of particular bonds or functional groups (e.g., N-O stretching in the nitro group, N=O stretching in the nitroso group, C-H stretching of the methyl group). This theoretical spectrum can be compared with experimental data to confirm the molecule's structure. acs.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These calculations predict the resonance frequencies of the different hydrogen and carbon atoms in the molecule, which are highly sensitive to their local electronic environment. Theoretical NMR spectra are a powerful tool for structural elucidation.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NO₂ | Asymmetric Stretch | ~1520-1560 |

| -NO₂ | Symmetric Stretch | ~1340-1370 |

| -N=O | Stretch | ~1500-1620 |

| -CH₃ | Asymmetric Stretch | ~2960-2980 |

| Aromatic C-H | Stretch | ~3000-3100 |

QSAR/QSPR Methodologies for Structure-Reactivity Correlations (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of chemicals based on their molecular structure. These models establish a mathematical correlation between molecular descriptors and an observed property.

For Benzene, 4-methyl-2-nitro-1-nitroso-, QSPR methodologies could be employed to predict physicochemical properties such as boiling point, vapor pressure, or solubility without experimental measurement. This involves calculating a set of molecular descriptors for the compound, which are numerical values that encode different aspects of its structure. These can include electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors. dergipark.org.tr By building a model using a dataset of similar nitroaromatic compounds with known properties, the properties of the target molecule can be predicted. researchgate.netdergipark.org.tr These predictive models are valuable in chemical engineering and materials science for screening compounds with desired characteristics.

Solvation Effects in Reaction Mechanism Modeling

Chemical reactions are often performed in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these solvation effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, while explicit models involve simulating individual solvent molecules surrounding the solute.

For reactions involving Benzene, 4-methyl-2-nitro-1-nitroso-, modeling solvation effects is crucial for obtaining accurate energy profiles. The high polarity of the nitro and nitroso groups suggests that the molecule's stability and reactivity will be sensitive to the polarity of the solvent. researchgate.net For example, in a polar solvent, the transition states of reactions might be stabilized or destabilized relative to the reactants, altering the activation energy. By performing quantum chemical calculations that include a solvation model, a more realistic understanding of reaction pathways, transition state structures, and reaction kinetics can be achieved. This is essential for predicting how the compound will behave in a real-world chemical synthesis or process.

The strict adherence to the provided outline, which requires in-depth analysis of advanced spectroscopic methodologies, cannot be fulfilled. Any attempt to generate content for the specified sections and subsections would involve extrapolation from related but distinct chemical compounds, a practice that would compromise scientific accuracy and violate the explicit instructions to focus solely on "Benzene, 4-methyl-2-nitro-1-nitroso-".

Therefore, in the interest of maintaining scientific integrity and adhering to the user's precise instructions, the article cannot be generated at this time. Should peer-reviewed experimental data for this specific compound become available, the request can be revisited.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Probes

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. In the case of "Benzene, 4-methyl-2-nitro-1-nitroso-," the presence of a conjugated system involving the benzene (B151609) ring and the nitro and nitroso functional groups gives rise to characteristic absorption bands in the UV-Visible spectrum. The electronic transitions are primarily of the π → π* and n → π* types, influenced by the electronic nature of the substituents.

The benzene ring itself exhibits characteristic absorptions, which are significantly altered by the presence of the methyl (-CH₃), nitro (-NO₂), and nitroso (-NO) groups. The nitro group, being a strong electron-withdrawing group, and the nitroso group, also an electron-withdrawing chromophore, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) of the benzene ring. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The study of solvent effects on the UV-Vis spectrum of similar molecules, such as paranitroaniline, demonstrates that polar solvents can cause a bathochromic shift due to dipole-dipole interactions, while non-polar solvents may lead to a hypsochromic shift. It is anticipated that "Benzene, 4-methyl-2-nitro-1-nitroso-" would exhibit similar solvatochromic behavior, where the position and intensity of its absorption bands would be dependent on the polarity of the solvent used for analysis.

Table 1: UV-Visible Absorption Data for Related Nitroaromatic Compounds

| Compound | Solvent | λmax (nm) | Type of Transition |

| Nitrobenzene (B124822) researchgate.net | Water | >290 | π → π |

| 2-Nitrophenol researchgate.net | Water | >290 | π → π |

| 4-Nitrophenol researchgate.net | Water | >290 | π → π |

| 2,4-Dinitrophenol researchgate.net | Water | >290 | π → π |

Note: The table presents data for compounds structurally related to "Benzene, 4-methyl-2-nitro-1-nitroso-" to provide a comparative context for its expected UV-Visible absorption properties.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for "Benzene, 4-methyl-2-nitro-1-nitroso-" has not been reported in the surveyed literature, valuable insights into its expected solid-state structure can be gained by analyzing the crystallographic data of structurally analogous compounds.

The molecular structure of "Benzene, 4-methyl-2-nitro-1-nitroso-" is expected to feature a substituted benzene ring. The planarity of the benzene ring and the orientation of the substituent groups are of particular interest. In nitrobenzene derivatives, the dihedral angle between the nitro group and the phenyl ring is sensitive to the chemical environment, particularly the presence of ortho substituents. nih.gov

The solid-state packing of "Benzene, 4-methyl-2-nitro-1-nitroso-" would likely be governed by intermolecular interactions such as C-H···O hydrogen bonds and potential π···π stacking interactions between adjacent benzene rings, as observed in the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene. mdpi.com

Table 2: Crystallographic Data for Structurally Related Compounds

| Parameter | 1-Bromo-4-methyl-2-nitrobenzene nih.gov | 1-Chloro-2-methyl-4-nitrobenzene mdpi.com |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/n |

| a (Å) | 13.016(5) | 13.5698(8) |

| b (Å) | 14.617(5) | 3.7195(3) |

| c (Å) | 4.037(5) | 13.5967(8) |

| β (°) | 90 | 91.703(3) |

| Volume (ų) | 768.1(10) | 685.96(10) |

| Dihedral Angle (NO₂ vs. Ring) | 14.9(11)° | 6.2(3)° |

Note: This table provides a comparative overview of the crystallographic parameters of compounds with structural similarities to "Benzene, 4-methyl-2-nitro-1-nitroso-".

Environmental Transformation and Degradation Mechanisms of Nitroso Nitro Aromatic Compounds

Photochemical Degradation Pathways

Photochemical degradation is a significant abiotic process that can lead to the transformation of nitroaromatic compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.

Nitroaromatic compounds are known to undergo various photoreactions when exposed to UV radiation, such as photosubstitution, photoredox reactions, photodissociation, and photo-induced nitro-nitrite rearrangements. researchgate.net Direct photolysis involves the absorption of light by the molecule itself, leading to an excited state that can then undergo chemical alteration. For nitrobenzene (B124822) derivatives, photoirradiation can produce a biradical-like excited state that is capable of abstracting a hydrogen atom from other molecules, initiating a cascade of radical reactions. tandfonline.com

In the case of "Benzene, 4-methyl-2-nitro-1-nitroso-," both the nitro and nitroso groups are chromophores that can absorb environmental UV radiation. The absorption of light can lead to the homolytic cleavage of the C-N bond, potentially releasing nitric oxide (NO) or nitrogen dioxide (NO2) and forming corresponding radicals. researchgate.net For instance, many nitroaromatic compounds are known to photodegrade into nitric oxide (NO) and an aryloxy radical. researchgate.net Theoretical studies on nitrobenzene derivatives suggest that the photorelease of NO can proceed from a triplet excited state. aip.orgucl.ac.uk The presence of a methyl group, as in "Benzene, 4-methyl-2-nitro-1-nitroso-," can influence the efficiency of these photoreactions. aip.org

Radical-initiated reactions can also contribute to the degradation of this compound. Hydroxyl radicals (•OH), which are highly reactive and non-selective, are ubiquitous in the environment and can react with aromatic compounds at near-diffusion-controlled rates. The reaction of •OH with the benzene (B151609) ring of "Benzene, 4-methyl-2-nitro-1-nitroso-" would likely lead to the formation of hydroxylated intermediates, which are often more susceptible to further degradation.

The photoreactivity of nitroaromatic compounds is significantly influenced by various environmental parameters. The presence of dissolved organic matter (DOM) in natural waters can have a dual effect. DOM can act as a photosensitizer, producing reactive species like singlet oxygen and hydroxyl radicals that can enhance the degradation of the target compound. Conversely, DOM can also act as a light screen, reducing the amount of UV radiation available for direct photolysis.

The pH of the surrounding medium can also affect photochemical degradation rates by influencing the speciation of the compound and the nature of the excited states. The presence of other substances, such as thiols, has been shown to lead to the formation of new products like sulfonamides upon photoirradiation of nitrobenzene derivatives. tandfonline.comtandfonline.com

Reductive and Oxidative Transformation Mechanisms in Environmental Systems

In soil and sediment, reductive and oxidative transformations are key processes determining the fate of nitroaromatic compounds. The redox potential of the environment plays a crucial role in dictating which pathway will dominate.

Under anaerobic (oxygen-deficient) conditions, the reduction of the nitro group is a predominant transformation pathway for nitroaromatic compounds. nih.govnih.gov This process typically occurs in a stepwise manner, with the nitro group (-NO2) being reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). nih.govresearchgate.net Since "Benzene, 4-methyl-2-nitro-1-nitroso-" already contains a nitroso group, it represents an intermediate in the typical reduction pathway of a corresponding dinitro compound. Both the existing nitro and nitroso groups are susceptible to further reduction under anaerobic conditions.

This reduction can be mediated by various abiotic and biotic factors. Abiotic reduction can occur through reaction with reduced inorganic species such as Fe(II) minerals or sulfides, which are often present in anoxic environments. Biologically, a wide range of anaerobic bacteria, including methanogens, sulfate-reducing bacteria, and clostridia, can mediate the reduction of nitroaromatic compounds. nih.gov These transformations are often fortuitous, catalyzed by non-specific enzymes. nih.gov

Table 1: General Anaerobic Reduction Pathway of Aromatic Nitro Groups

| Functional Group | Transformation Product |

| Nitro (-NO2) | Nitroso (-NO) |

| Nitroso (-NO) | Hydroxylamino (-NHOH) |

| Hydroxylamino (-NHOH) | Amino (-NH2) |

This table illustrates the general stepwise reduction of a nitro group under anaerobic conditions. Both the nitro and nitroso groups of "Benzene, 4-methyl-2-nitro-1-nitroso-" would be subject to these reductive transformations.

Under aerobic conditions, oxidative degradation pathways become more significant. However, the electron-withdrawing nature of the nitro group makes the aromatic ring of nitroaromatic compounds resistant to oxidative attack. nih.gov Despite this, certain aerobic microorganisms have evolved enzymatic systems capable of degrading these compounds.

Oxidative degradation can be initiated by monooxygenase or dioxygenase enzymes. nih.gov Monooxygenases can catalyze the replacement of a nitro group with a hydroxyl group, leading to the formation of nitrophenols and the release of nitrite (B80452). Dioxygenases can insert two hydroxyl groups into the aromatic ring, forming a cis-dihydrodiol, which can also lead to the elimination of the nitro group as nitrite. nih.gov These hydroxylated intermediates are then typically channeled into central metabolic pathways for further degradation and ring cleavage. For substituted nitrobenzenes, the position of the substituents influences the site of enzymatic attack.

Microbial Metabolism and Biotransformation Pathways

The microbial metabolism of nitroaromatic compounds is a critical component of their environmental degradation. A diverse array of bacteria and fungi have been identified that can transform or completely mineralize these compounds. nih.govdtic.mil

The initial steps in the microbial degradation of nitroaromatic compounds can be either reductive or oxidative, as described above. Many microorganisms possess nitroreductases, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups. oup.com These enzymes can be either oxygen-insensitive (type I) or oxygen-sensitive (type II). Type I nitroreductases carry out the two-electron reduction of the nitro group to the nitroso and then the hydroxylamino derivative. oup.com

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of degrading a variety of nitroaromatic compounds, often through the action of non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. nih.gov

For "Benzene, 4-methyl-2-nitro-1-nitroso-," microbial activity would likely target both the nitro and nitroso groups for reduction under anaerobic conditions, leading to the formation of 4-methyl-1,2-diaminobenzene. Under aerobic conditions, bacteria possessing dioxygenase enzymes might attack the aromatic ring, leading to ring cleavage and mineralization. The methyl group can also be a site of initial oxidative attack, leading to the formation of a benzyl (B1604629) alcohol derivative, which can be further oxidized.

The combination of anaerobic and aerobic processes can be particularly effective for the complete degradation of nitroaromatic compounds. For example, the anaerobic reduction of nitrobenzene to aniline (B41778) is followed by the aerobic degradation of aniline. nih.gov A similar coupled anaerobic-aerobic sequence could potentially lead to the complete mineralization of "Benzene, 4-methyl-2-nitro-1-nitroso-".

Table 2: Key Enzymes in Microbial Degradation of Nitroaromatic Compounds

| Enzyme Class | Function | Environmental Condition |

| Nitroreductases | Reduction of nitro groups to nitroso, hydroxylamino, and amino groups. | Primarily anaerobic, but also occurs aerobically. |

| Dioxygenases | Incorporation of two hydroxyl groups into the aromatic ring, often leading to nitrite elimination. | Aerobic |

| Monooxygenases | Replacement of a nitro group with a hydroxyl group. | Aerobic |

| Lignin Peroxidases | Non-specific oxidation of a wide range of aromatic compounds. | Aerobic |

| Manganese Peroxidases | Non-specific oxidation of aromatic compounds. | Aerobic |

This table provides a summary of the major classes of enzymes involved in the microbial transformation of nitroaromatic compounds. These enzymes would likely be involved in the degradation of "Benzene, 4-methyl-2-nitro-1-nitroso-".

Advanced Oxidation Processes (AOPs) for Degradation of Aromatic Pollutants

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). oup.com These processes are particularly effective for the degradation of recalcitrant organic pollutants like nitroaromatic compounds.

The high reactivity of the hydroxyl radical (E₀ = 2.8 V) allows it to non-selectively oxidize a broad range of organic compounds. In the context of Benzene, 4-methyl-2-nitro-1-nitroso-, hydroxyl radicals can attack the molecule in several ways:

Addition to the aromatic ring: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of the nitro or nitroso group, or ring opening.

Hydrogen abstraction from the methyl group: The hydroxyl radical can abstract a hydrogen atom from the methyl group, forming a benzyl-type radical. This radical can then react with oxygen to form a variety of oxidation products, eventually leading to the formation of a carboxylic acid.

Direct attack on the nitro or nitroso group: While less common, direct interaction with the functional groups is also possible.

The generation of hydroxyl radicals is the cornerstone of AOPs and can be achieved through various methods as described in the following section.

Several AOPs have been shown to be effective in degrading DNTs and other nitroaromatics, and similar efficacy would be expected for Benzene, 4-methyl-2-nitro-1-nitroso-.

Fenton and Photo-Fenton Processes: The Fenton reaction involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). The photo-Fenton process enhances this reaction through the use of UV-Vis light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. Studies on DNT have shown that the photo-Fenton process is highly effective, achieving complete degradation and significant mineralization (conversion to CO₂, H₂O, and inorganic ions). witpress.com The degradation of 2,4,6-trinitrotoluene (B92697) (TNT) by the Fenton process has been shown to proceed through intermediates such as 1,3,5-trinitrobenzene, indicating that oxidation of the methyl group is a key initial step. nih.govresearchgate.net

Photocatalysis: This process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. Photocatalytic degradation has been successfully applied to DNT and TNT. The efficiency of the process can be influenced by factors such as pH, catalyst loading, and the presence of other substances in the water.

Ozonation: Ozone (O₃) can react directly with organic molecules, but its primary role in AOPs is as a source of hydroxyl radicals, particularly at alkaline pH or when combined with UV light or hydrogen peroxide. The ozonation of nitroaromatics has been shown to be primarily driven by hydroxyl radical attack, with the direct reaction of ozone being much slower. Intermediates identified in the ozonation of 2,6-dinitrotoluene (B127279) include 2,6-dinitrobenzaldehyde, suggesting that oxidation of the methyl group is a primary reaction pathway.

The table below provides a comparative overview of these AOPs for the degradation of related nitroaromatic compounds.

| AOP Method | Principle | Key Findings for Analogous Compounds (DNTs, TNT) |

| Fenton/Photo-Fenton | H₂O₂ + Fe²⁺ (with or without UV light) → •OH | High degradation and mineralization efficiency for DNT and TNT. witpress.com |

| Photocatalysis | Semiconductor (e.g., TiO₂) + UV light → e⁻ + h⁺ → •OH | Effective for the degradation of DNT and TNT. |

| Ozonation | O₃ (often with UV or H₂O₂) → •OH | Degradation is primarily due to hydroxyl radical attack. |

This table is based on data from analogous nitroaromatic compounds.

Sorption and Transport Mechanisms in Environmental Matrices (mechanistic understanding, not remediation strategy)

The transport and fate of Benzene, 4-methyl-2-nitro-1-nitroso- in the subsurface are governed by its interaction with environmental matrices such as soil and sediment. Sorption is a key process that retards the movement of organic contaminants and can influence their bioavailability and degradation rates.

The sorption of nitroaromatic compounds to soil is complex and influenced by the properties of both the chemical and the soil. For compounds like DNTs, sorption is primarily controlled by the soil organic matter (SOM) content. The interaction with SOM is thought to occur through a combination of hydrophobic partitioning and more specific interactions, such as π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and electron-rich aromatic moieties within the SOM.

The clay content of the soil can also play a role in sorption, particularly in soils with low organic matter. The nature of the exchangeable cations on the clay surfaces can significantly influence the sorption capacity for nitroaromatics. The presence of both a nitro and a nitroso group in Benzene, 4-methyl-2-nitro-1-nitroso- may lead to more complex sorption behavior compared to dinitro-substituted analogs due to differences in polarity and hydrogen bonding potential.

The mobility of this compound in groundwater will be inversely related to its sorption affinity for the aquifer materials. Compounds with low to moderate sorption coefficients are more likely to be transported over longer distances, potentially leading to the contamination of larger areas.

Applications of Benzene, 4 Methyl 2 Nitro 1 Nitroso As a Research Reagent and Model Compound

Utility in Organic Synthesis Methodologies as a Precursor or Intermediate

As an intermediate, Benzene (B151609), 4-methyl-2-nitro-1-nitroso- is a building block for the synthesis of other complex molecules. It can be a precursor to compounds such as 1-Amino-2-nitro-4-methylbenzene and 3,4-dinitrotoluene. Its true value in synthesis, however, lies in the reactivity of its nitroso group, which enables specific and crucial bond-forming reactions.

The nitroso group is an effective electrophile, making Benzene, 4-methyl-2-nitro-1-nitroso- a valuable reagent for constructing carbon-nitrogen (C-N) bonds. Nitrosoarenes, as a class, participate in condensation reactions with compounds containing active methylene (B1212753) groups, a transformation known as the Ehrlich-Sachs reaction. wikipedia.org This provides a direct route to forming C=N double bonds.

Furthermore, the related nitro group, also present on the molecule, has been leveraged in modern catalytic C-N bond formation. Recent advancements include palladium-catalyzed denitrative cross-coupling reactions, where a nitro group serves as a leaving group to allow the formation of a new C-N bond with nucleophiles like NH-sulfoximines. acs.org This highlights the broader utility of nitro- and nitroso-substituted aromatics as synthons in advanced catalytic processes for C-N bond construction.

The Mitsunobu reaction is a cornerstone of organic synthesis for achieving the inversion of stereochemistry in alcohols. While this reaction traditionally employs dialkyl azodicarboxylates, research has demonstrated that nitrosobenzene (B162901) can participate in an analogous manner. acs.orgnih.gov In this process, nitrosoarenes, in combination with triphenylphosphine, facilitate the esterification of alcohols with inversion of configuration. acs.orgnih.gov

The efficiency of this reaction is sensitive to the electronic nature of the nitrosoarene. Studies have shown that electron-poor aromatic nitroso compounds can decrease the reaction's efficiency. nih.gov This finding is directly relevant to Benzene, 4-methyl-2-nitro-1-nitroso-, as the presence of the strongly electron-withdrawing nitro group would classify it as an electron-poor nitrosoarene, suggesting its potential application in Mitsunobu-type reactions would require careful optimization.

Model System for Fundamental Studies of Aromatic Functionalization

The specific substitution pattern of Benzene, 4-methyl-2-nitro-1-nitroso- makes it an excellent model system for investigating the principles of electrophilic aromatic substitution and other functionalization reactions. The benzene ring is influenced by the competing electronic effects of:

An ortho/para-directing, activating methyl group.

A meta-directing, strongly deactivating nitro group.

A meta-directing, deactivating nitroso group.

This complex interplay of electronic and steric effects provides a rich platform for studying regioselectivity in aromatic chemistry. The deactivating power of the nitro group is significant, often on the order of 10⁶-10⁷ compared to unsubstituted benzene. pw.edu.pl Structural studies on related substituted nitrobenzenes, which determine parameters like the dihedral angle between the nitro group and the aromatic ring, provide crucial data for understanding how steric hindrance can inhibit resonance and affect reactivity. researchgate.netmdpi.com

Contribution to the Development of Novel Catalytic Systems

The reactivity of nitro and nitroso aromatics has been exploited in the development of new catalytic methodologies. A notable example is an iron-catalyzed intramolecular reductive nitroso ene reaction, which constructs N-heterocycles from nitroarene precursors. nih.govchemrxiv.org In this system, an earth-abundant iron catalyst is used to reduce the nitro group to a nitroso intermediate in situ, which then undergoes the key C-N bond-forming ene reaction. nih.govchemrxiv.org Using substrates with functionalities similar to Benzene, 4-methyl-2-nitro-1-nitroso- allows researchers to develop and optimize these novel catalytic cycles.

Similarly, palladium-catalyzed denitrative coupling reactions represent another frontier where nitroaromatics are used to forge new bonds. acs.org These reactions avoid the use of more expensive haloarenes by using the readily available nitro group as the electrophilic partner, contributing to more economical and sustainable chemical synthesis. acs.org

Use in Probing Reaction Mechanisms of Nitroso and Nitro Compounds

Due to its defined structure, Benzene, 4-methyl-2-nitro-1-nitroso- and related compounds are instrumental in elucidating complex reaction mechanisms. In the aforementioned iron-catalyzed nitroso ene reaction, mechanistic studies confirmed that the reaction proceeds via a nitrosoarene intermediate. nih.govchemrxiv.org Kinetic analysis revealed the reaction's dependence on the concentrations of the catalyst, nitroarene, and a silane (B1218182) reductant, pointing to a turnover-limiting step involving hydride transfer from the iron catalyst to the coordinated nitroarene. nih.govchemrxiv.org This level of detail is essential for understanding and improving the catalytic process.

Other mechanistic studies involving nitroso compounds include their reduction by tervalent phosphorus reagents. These reactions can proceed through highly reactive nitrene or nitrenoid intermediates, which are key species in many synthetic transformations. rsc.org Studying the products formed from the reduction of well-defined substrates like Benzene, 4-methyl-2-nitro-1-nitroso- helps to characterize the nature and reactivity of these transient intermediates.

Derivatization for Advanced Analytical and Spectroscopic Research

The unique electronic and structural features of Benzene, 4-methyl-2-nitro-1-nitroso- make it and its derivatives interesting subjects for advanced analytical and spectroscopic studies. The chemical shifts in ¹³C NMR spectra of para-substituted nitrosobenzenes, for example, are sensitive to the electronic nature of the substituent, revealing how the nitroso group's electronic influence changes based on whether the para-substituent is a π-donor or a π-acceptor. researchgate.net The specific substitution pattern on Benzene, 4-methyl-2-nitro-1-nitroso- provides a distinct electronic environment that can be probed using techniques like NMR spectroscopy to further refine our understanding of substituent effects.

Furthermore, the compound can be chemically modified, or derivatized, to introduce specific labels or tags for more specialized analytical purposes. The structural characterization of its derivatives by methods such as X-ray crystallography provides precise bond length and angle data, which serves as a benchmark for computational models and enhances the fundamental understanding of molecular structure and bonding in nitroso compounds.

Interactive Data Table: Applications in Research

| Application Area | Chemical Transformation / Principle Investigated | Key Functional Group |

| Organic Synthesis | Precursor for 3,4-dinitrotoluene | Nitroso / Nitro |

| C-N Bond Formation | Condensation with active methylene groups (Ehrlich-Sachs) | Nitroso |

| Mitsunobu-type Reactions | Alternative to azodicarboxylates for alcohol inversion | Nitroso |

| Aromatic Functionalization | Model for studying regioselectivity and substituent effects | All Groups |

| Catalyst Development | Substrate for iron-catalyzed nitroso ene reaction | Nitro / Nitroso |

| Mechanistic Probes | In situ formation of nitroso intermediate in catalysis | Nitro |

| Spectroscopic Research | Probing electronic effects via ¹³C NMR spectroscopy | Nitroso |

Q & A

Basic Research Questions

Q. What are effective methods for synthesizing 4-methyl-2-nitro-1-nitrosobenzene with high regioselectivity?

- Methodology : Utilize nitrosating agents such as (E)-1-nitro-4-(2-nitrovinyl)benzene to introduce the nitroso group regioselectively. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) must be optimized to favor the formation of the nitroso group at the ortho position relative to the nitro group. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

- Key Data : In analogous systems, nitroso compound formation achieves >90% regioselectivity under controlled nitrosation conditions .

Q. How can researchers characterize the structural and electronic properties of 4-methyl-2-nitro-1-nitrosobenzene using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identify characteristic NO2 (asymmetric stretch: ~1520 cm<sup>-1</sup>) and NO (stretch: ~1500–1450 cm<sup>-1</sup>) groups.

- UV-Vis : Monitor π→π* transitions influenced by electron-withdrawing substituents (e.g., nitro and nitroso groups) at ~260–300 nm.

- Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z = 196 for C7H6N2O3) and fragmentation patterns .

Advanced Research Questions

Q. What experimental approaches are recommended to study the thermal stability and decomposition pathways of 4-methyl-2-nitro-1-nitrosobenzene?

- Methodology :

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 5°C/min in N2 atmosphere) to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Measure exothermic/endothermic events linked to nitroso group degradation.

- Kinetic Studies : Apply the Kissinger method to calculate activation energy () for decomposition .

Q. How does the solvation behavior of 4-methyl-2-nitro-1-nitrosobenzene in polar solvents influence its reactivity in nucleophilic substitution reactions?

- Methodology :

- Cluster Analysis : Use laser ionization mass spectrometry (e.g., 259.3 nm wavelength) to study solvent-cluster formation (e.g., benzene-methanol-water systems). Polar solvents stabilize charge-separated intermediates via hydrogen bonding, altering reaction pathways .

- Computational Modeling : Employ DFT to calculate solvent-solute interaction energies (e.g., solvent polarity effects on transition states) .

- Key Finding : Water molecules polarize the benzene ring, enhancing electrophilic character at the nitroso-bearing carbon, which may accelerate nucleophilic attack .

Q. What methodologies are employed to analyze the electronic effects of substituents in 4-methyl-2-nitro-1-nitrosobenzene and their impact on electrophilic substitution reactions?

- Methodology :

- Hammett Substituent Constants : Quantify substituent electronic effects (σmeta and σpara) to predict regioselectivity. Nitro and nitroso groups act as strong meta-directors, overriding methyl’s ortho/para-directing influence.

- X-ray Crystallography : Resolve bond lengths (e.g., C-NO2 vs. C-NO) to assess resonance/inductive effects .

Notes for Experimental Design

- Synthetic Challenges : Nitroso groups are sensitive to light and heat; reactions should be conducted under dark, low-temperature conditions with rigorous inert gas purging .

- Analytical Cross-Validation : Correlate spectral data (IR, MS) with computational simulations (e.g., Gaussian software) to confirm substituent electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.